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4-Methyl-3-phenylpiperidine

Cat. No.: B13255906
M. Wt: 175.27 g/mol
InChI Key: UIDLQAWMPWRZCF-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in the realm of natural products and medicinal chemistry. Its history is deeply intertwined with the study of alkaloids, which are naturally occurring nitrogenous compounds isolated from plants. One of the earliest known piperidine alkaloids is piperine, the compound responsible for the pungency of black pepper, which was isolated in the 19th century. acs.org The discovery and structural elucidation of these natural piperidines provided chemists with a template for designing and synthesizing novel therapeutic agents. Over the last century, the study of the stereochemistry of piperidine scaffolds has become a significant focus, recognizing that the spatial arrangement of substituents on the ring profoundly influences biological activity. acs.org

Significance of Piperidine Ring System in Biologically Active Molecules

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. bldpharm.commdpi.com Its prevalence stems from several key properties. The piperidine structure can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets like receptors and enzymes. acs.org Furthermore, the nitrogen atom can act as a basic center, which is often crucial for molecular interactions and can influence a compound's pharmacokinetic properties, such as solubility and membrane permeability. acs.org Piperidine derivatives have demonstrated a vast array of pharmacological activities, including analgesic, anticancer, antiviral, and antipsychotic effects. acs.orgmdpi.com This versatility has made the piperidine nucleus a pivotal building block in drug discovery and development. mdpi.com

Overview of N-Substituted Piperidine Derivatives in Contemporary Research

Contemporary research continues to heavily leverage the piperidine framework, with a particular focus on N-substituted derivatives. The substituent attached to the piperidine nitrogen plays a critical role in determining the molecule's pharmacological profile. chemsrc.com By modifying the N-substituent, researchers can fine-tune a compound's affinity and selectivity for specific biological targets. bldpharm.com For instance, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that the nature of the N-substituent is crucial for their activity as opioid receptor antagonists. acs.org Research has explored a wide variety of N-substituents, from simple alkyl groups to more complex arylalkyl and functionalized moieties, leading to the development of compounds with diverse therapeutic applications, including antiviral agents. chemsrc.comacs.org The ongoing investigation into N-substituted piperidines highlights the enduring importance of this scaffold in the search for new and improved medicines. chemsrc.comepo.org

Detailed Profile: 4-Methyl-3-phenylpiperidine

Scientific investigation and documentation specifically concerning this compound are sparse in the available literature. While its structural isomers, particularly 3-methyl-4-phenylpiperidine, are well-documented as foundational structures for potent analgesics, this compound itself has not been the subject of extensive published research. acs.org

The compound is commercially available, indicating that its synthesis has been achieved. Chemical suppliers list it under specific identifiers, which confirms its existence as a distinct chemical entity. However, detailed reports on its synthesis pathways, stereochemical analysis, and biological activity are not widely disseminated in peer-reviewed journals. Research into the effects of methyl group placement on the piperidine ring of phenylpiperidines has shown that even minor structural changes can significantly alter pharmacological properties, shifting a compound from an agonist to an antagonist, for example. acs.org Without specific studies on the 4-methyl-3-phenyl isomer, its precise biological and chemical characteristics remain largely undocumented in the public scientific domain.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical FormulaC12H17N
Molecular Weight175.27 g/mol

Table 2: Identifiers for this compound

IdentifierValue
CAS Number861020-09-9
CAS Number ( (3S,4R)-hydrochloride salt )2126143-77-7 acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N B13255906 4-Methyl-3-phenylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-methyl-3-phenylpiperidine

InChI

InChI=1S/C12H17N/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3

InChI Key

UIDLQAWMPWRZCF-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1C2=CC=CC=C2

Origin of Product

United States

Stereochemical Investigations of 4 Methyl 3 Phenylpiperidine Analogs

Conformational Analysis of the Piperidine (B6355638) Ring System

The six-membered piperidine ring in 4-methyl-3-phenylpiperidine is not planar and adopts various conformations to minimize steric and torsional strain.

The piperidine ring predominantly exists in chair conformations. nih.gov These chair forms can undergo ring inversion, a process where one chair conformation flips into another. In substituted piperidines, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions. For instance, in 1,2-dimethylpiperidine, the conformer with the 2-methyl group in the equatorial position is favored. nih.gov However, when the nitrogen is bonded to a phenyl group, as in 2-methyl-1-phenylpiperidine, the axial conformer becomes modestly favored. nih.gov

The orientation of the phenyl group relative to the piperidine ring is defined by torsional angles. In the equatorial conformer of N-phenylpiperidine, the lone pair of the piperidine nitrogen has minimal overlap with the phenyl π-orbital, resulting in a typical pyramidal nitrogen geometry. nih.gov Quantum mechanics calculations have been employed to estimate the energy differences between conformers arising from the rotation of the phenyl group. nih.gov

Stereoisomerism and Diastereoselectivity in this compound Synthesis

The presence of two chiral centers at positions 3 and 4 of the piperidine ring in this compound gives rise to stereoisomerism.

The relative orientation of the methyl and phenyl groups on the piperidine ring leads to the formation of cis and trans diastereomers. Catalytic reduction of 3- and 5-methyl-4-phenyl-1,2,5,6-tetrahydropyridines has been shown to be stereospecific, yielding cis-3-methyl-4-phenylpiperidines. cdnsciencepub.com Similarly, hydrogenolysis of certain 4-piperidinol precursors also results in a cis product. cdnsciencepub.com The stereochemical outcome of such reactions is dependent on the conformation of the intermediates at the catalyst surface. cdnsciencepub.com The different pharmacological activities of cis and trans isomers of other piperidine derivatives highlight the importance of stereochemistry in drug design. nih.gov

Table 1: Stereochemical Outcome of Reduction Reactions

PrecursorReactionProduct Stereochemistry
3-Methyl-4-phenyl-1,2,5,6-tetrahydropyridineCatalytic Reductioncis-3-Methyl-4-phenylpiperidine
5-Methyl-4-phenyl-1,2,5,6-tetrahydropyridineCatalytic Reductioncis-3-Methyl-4-phenylpiperidine
1-t-3-Dimethyl-4-r-hydroxy-4-phenylpiperidineHydrogenolysiscis product

Determining the absolute configuration (R/S) of the chiral centers is crucial for understanding the molecule's properties. Various methods are employed for this purpose. X-ray crystallography provides a reliable method for determining the absolute configuration, provided that suitable single crystals can be obtained. spark904.nl However, for non-crystalline samples, other techniques are necessary.

Vibrational circular dichroism (VCD) has emerged as a powerful tool for determining the absolute configuration of chiral molecules in solution. spark904.nlnih.gov This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum with that calculated for a specific enantiomer using density functional theory (DFT), the absolute configuration can be unambiguously assigned. nih.gov Other methods include the use of chiral derivatizing agents, such as Mosher's acid, in conjunction with NMR spectroscopy. mdpi.com

Spectroscopic Techniques for Stereochemical Assignment

A variety of spectroscopic techniques are instrumental in assigning the stereochemistry of this compound analogs.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy is a primary tool for determining the relative stereochemistry (cis or trans). The coupling constants (J-values) between adjacent protons on the piperidine ring are dependent on the dihedral angle between them, which in turn is a function of the ring conformation and substituent orientation. This information, along with Nuclear Overhauser Effect (NOE) data, can help elucidate the spatial relationship between the methyl and phenyl groups.

Table 2: Spectroscopic Techniques for Stereochemical Analysis

TechniqueApplicationInformation Obtained
¹H NMR SpectroscopyDetermination of relative stereochemistryCoupling constants, Nuclear Overhauser Effect (NOE)
Vibrational Circular Dichroism (VCD)Determination of absolute configurationDifferential absorption of circularly polarized IR light
X-ray CrystallographyDetermination of absolute configuration and solid-state conformationThree-dimensional molecular structure

Vibrational Circular Dichroism (VCD) , as mentioned earlier, is a powerful technique for determining the absolute configuration of chiral molecules in solution. spark904.nlnih.gov

X-ray Crystallography provides detailed information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the stereochemistry of this compound analogs. The chemical shifts (δ) and coupling constants (J) of the piperidine ring protons are highly sensitive to their spatial orientation, allowing for the differentiation between cis and trans isomers and the determination of the preferred chair conformation of the piperidine ring.

In the ¹H NMR spectra of this compound analogs, the protons on the piperidine ring typically appear in the range of 1.5 to 3.5 ppm. The orientation of the phenyl and methyl groups significantly influences the chemical shifts of the neighboring protons. For instance, in trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the chemical shifts of the piperidine ring protons are well-resolved, providing information about their relative stereochemistry.

The coupling constants between adjacent protons are particularly informative. Large coupling constants (typically around 10-12 Hz) are observed for diaxial protons, while smaller coupling constants (around 2-5 Hz) are characteristic of axial-equatorial or diequatorial interactions. By analyzing these coupling patterns, the chair conformation of the piperidine ring and the axial or equatorial orientation of the substituents can be determined. For example, in many 4-substituted piperidines, the observation of large coupling constants for the proton at C-4 indicates an axial orientation of this proton and, consequently, an equatorial position of the substituent at C-4.

The chemical shifts of the methyl group protons also provide stereochemical information. The methyl group signal in the ¹H NMR spectrum can be influenced by the anisotropy of the nearby phenyl ring, leading to different chemical shifts for the cis and trans isomers.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Analogs

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-22.5 - 3.5m-
H-32.0 - 3.0m-
H-41.5 - 2.5m-
H-51.5 - 2.5m-
H-62.5 - 3.5m-
4-CH₃0.8 - 1.3d~7
Phenyl-H7.0 - 7.5m-

Note: The chemical shifts are approximate and can vary depending on the specific analog, solvent, and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound analogs and is highly sensitive to the stereochemistry of the molecule. The chemical shifts of the carbon atoms in the piperidine ring and the substituents are influenced by their local electronic environment and spatial arrangement.

The orientation of the methyl and phenyl groups has a significant impact on the chemical shifts of the piperidine ring carbons. A key diagnostic tool is the γ-gauche effect, where a substituent causes an upfield shift (to a lower ppm value) for a carbon atom that is three bonds away and in a gauche conformation. This effect is particularly useful for determining the axial or equatorial orientation of substituents. For instance, an axial methyl group at C-4 will shield the C-2 and C-6 carbons, causing their signals to appear at a higher field compared to the corresponding equatorial isomer.

Studies on related compounds like 1,2,5-trimethyl-4-phenylpiperidine derivatives have shown that the chemical shifts of the methyl carbons themselves are also indicative of their orientation. chemicalbook.com For example, an axial methyl group at C-2' typically resonates at a higher field (around 13.5 ppm) compared to an equatorial methyl group (around 19.9 ppm). chemicalbook.com

The chemical shifts of the phenyl group carbons can also provide conformational information. The ipso-carbon (the carbon attached to the piperidine ring) and the other aromatic carbons can experience different shielding effects depending on the relative orientation of the phenyl ring with respect to the piperidine ring.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in this compound Analogs

CarbonChemical Shift (δ, ppm)
C-250 - 60
C-330 - 45
C-430 - 45
C-525 - 40
C-650 - 60
4-CH₃15 - 25
Phenyl C-ipso140 - 150
Phenyl C-ortho125 - 130
Phenyl C-meta127 - 130
Phenyl C-para125 - 130

Note: The chemical shifts are approximate and can vary depending on the specific analog and stereoisomer.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsional angles, allowing for an unambiguous determination of the conformation of the piperidine ring and the relative stereochemistry of the substituents.

For piperidine derivatives, X-ray crystal structures have confirmed that the chair conformation is the most common and lowest energy conformation. nih.gov In the case of this compound analogs, crystallographic studies on related compounds have shown that the substituents can adopt either axial or equatorial positions depending on their steric bulk and electronic interactions.

For instance, in the crystal structure of 4-diphenylcarbamyl-N-methylpiperidine methobromide, two conformers were observed, one with the ester group in an equatorial position and the other with it in an axial position. nih.gov The orientation of the phenyl group is also a critical factor. In some 4-phenylpiperidine (B165713) derivatives, the phenyl group has been found to adopt an equatorial orientation to minimize steric interactions. nih.gov However, the presence of other substituents can influence this preference.

The solid-state conformation determined by X-ray crystallography provides a static picture of the molecule. It is important to note that in solution, the molecule may exist in equilibrium between different conformations, and the solid-state structure may represent the most stable crystalline packing arrangement rather than the sole conformation present in other phases.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For chiral this compound analogs, which exist as enantiomers, CD spectroscopy can be used to determine their absolute configuration and to study their conformational preferences in solution.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. In this compound analogs, the phenyl group acts as a major chromophore. The interaction of the phenyl group with the chiral piperidine ring gives rise to characteristic CD signals.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate the CD spectra of different stereoisomers and conformers. By comparing the calculated spectra with the experimental spectra, the absolute configuration of a chiral analog can be assigned.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left- and right-circularly polarized infrared light, is another valuable tool. VCD is particularly sensitive to the stereochemistry of flexible molecules and has been successfully applied to determine the absolute configuration and conformational analysis of chiral pharmaceuticals containing piperidine rings. researchgate.net The VCD spectra can provide detailed information about the preferred solution-state conformations, which may differ from the solid-state conformations observed by X-ray crystallography.

Structure Activity Relationship Sar Studies of 4 Methyl 3 Phenylpiperidine Derivatives

Influence of Methyl Substituents on Biological Activity

The presence and orientation of methyl groups on the piperidine (B6355638) ring of 4-methyl-3-phenylpiperidine derivatives are critical determinants of their pharmacological profile, influencing both potency and the nature of their interaction with receptors.

Research into N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that methyl groups at both the 3- and 4-positions of the piperidine ring contribute significantly to opioid receptor antagonist potency. nih.govacs.orgnih.gov A systematic study synthesized analogues that lacked the 4-methyl group, the 3-methyl group, or both, to clarify the contribution of each. nih.govacs.org

The findings indicated that while neither the 3-methyl nor the 4-methyl substituent is an absolute requirement for pure opioid antagonism, their combined presence results in a more potent antagonist. acs.org Compounds featuring both a 3- and 4-methyl substituent were found to be more potent antagonists compared to their analogues missing one or both of these groups. acs.orgnih.gov For instance, replacing the 4-methyl group with a larger substituent like a propyl group can lead to compounds with mixed opioid receptor agonist and antagonist properties. nih.govacs.org This suggests that the size and position of the alkyl group at the 4-position can modulate the functional activity of the molecule from pure antagonism to a mixed agonist-antagonist profile. nih.gov

Table 1: Effect of Methyl Group Removal on Opioid Antagonist Potency

The stereochemistry of the methyl substituents on the piperidine ring has a profound impact on the biological activity of these compounds. Studies on N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that the relative orientation of the substituents is crucial. The trans-isomer, specifically N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, consistently demonstrates pure opioid receptor antagonist properties. nih.gov In contrast, the corresponding cis-isomer, such as cis-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, exhibits mixed agonist-antagonist properties. nih.gov

Furthermore, the resolution of the trans-racemate into its individual enantiomers showed that biological activity is stereospecific. Both the (3R,4R) and (3S,4S)-isomers were identified as pure opioid antagonists. nih.govacs.org However, the (3R,4R)-isomer was found to be a more potent antagonist than the (3S,4S)-isomer, highlighting the importance of the absolute configuration at these chiral centers for optimal interaction with the opioid receptor. nih.govacs.org

Table 2: Stereochemical Effects on Opioid Receptor Activity

Role of Phenyl Ring Substitution on Biological Activity

Modifications to the phenyl ring of this compound derivatives are a key strategy for tuning their pharmacological properties, including receptor affinity and selectivity.

The electronic properties and positioning of substituents on the phenyl ring can significantly influence how the molecule interacts with its target receptor. For optimal receptor recognition in many piperidine-based compounds, an aromatic ring is considered a key moiety, likely involved in lipophilic interactions or electron transfer with the receptor site. researchgate.net

Studies on related piperidine structures have shown that the introduction of electron-withdrawing groups, such as nitro and fluoro groups, on the phenyl ring can lead to potent antiproliferative activity against certain cell lines. researchgate.net For example, the addition of a chloride or methyl group to a benzene (B151609) moiety has been shown to restore inhibitory activity at specific transporters. frontiersin.orgpolyu.edu.hk The presence of a halogen substituent on the phenyl ring can be essential for inhibitory effects. frontiersin.orgpolyu.edu.hk These findings suggest that the electronic landscape of the phenyl ring is a critical factor in molecular recognition and subsequent biological response.

Systematic modification of the phenyl ring is a common approach to optimize the activity of bioactive compounds. In the context of 4-(m-hydroxyphenyl)piperidines, which are flexible fragments of morphine, the hydroxyl group on the phenyl ring is a crucial feature for opioid activity. nih.gov The position of this polar function is vital for hydrogen bonding with the receptor. researchgate.net

In other classes of piperidine derivatives, modifying the phenyl ring has led to compounds with improved properties. For example, replacing a phenyl ring with a pyridinyl moiety in certain benzenesulfonates resulted in novel compounds with potent antimitotic activity. nih.gov This highlights that bioisosteric replacement—substituting the phenyl ring with other aromatic systems—can be a successful strategy for optimizing activity. Further modifications, such as adding various substituents to the phenyl ring of amide side chains, have been explored to improve the inhibitory potency of certain enzyme inhibitors. lookchem.com

Impact of N-Substitution on this compound Derivatives

The substituent attached to the piperidine nitrogen atom (N-substituent) plays a pivotal role in modulating the pharmacological activity of this compound derivatives. While substitution at the 3-position of the piperidine ring is a primary determinant of whether a compound acts as an antagonist, the N-substituent primarily affects antagonist potency and receptor selectivity. nih.govacs.org

A comparative study of N-methyl and N-phenylpropyl analogues of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines demonstrated this principle clearly. nih.gov It was found that all N-phenylpropyl analogues were more potent antagonists than their N-methyl counterparts. acs.orgnih.gov For example, changing the N-methyl group to an N-phenylpropyl group resulted in a significant increase in antagonist potency, particularly at the μ and κ opioid receptors, without introducing any agonist efficacy. nih.govacs.org This indicates that larger, more lipophilic N-substituents can enhance the binding affinity and antagonist properties of the molecule at certain opioid receptor subtypes.

Table 3: Influence of N-Substituent on Antagonist Potency

Structure-Activity Profiles of N-Alkyl and N-Aryl Substituents

The substituent at the nitrogen atom of the piperidine ring plays a pivotal role in modulating the pharmacological activity of this compound derivatives. Research has shown that both N-alkyl and N-aryl substituents can significantly influence receptor affinity and functional activity, often determining whether a compound acts as an agonist or an antagonist.

In the realm of opioid receptor modulators, the nature of the N-substituent is a critical determinant of activity. For instance, in closely related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, all N-substituted analogs, including the N-methyl derivative, have been found to be pure opioid receptor antagonists. nih.govacs.org The primary role of the N-substituent in this chemical series appears to be the modulation of antagonist potency and receptor selectivity. nih.govacs.org

Comparative studies have demonstrated that replacing a smaller N-alkyl group, such as a methyl group, with a larger aralkyl group, like N-phenylpropyl, can lead to a substantial increase in antagonist potency. acs.org Specifically, the N-phenylpropyl analog of a 4-(3-hydroxyphenyl)piperidine (B9838) was found to be significantly more potent at the µ and δ opioid receptors than its N-methyl counterpart. nih.gov This suggests that the additional phenyl group and the longer alkyl chain contribute to enhanced interactions with the receptor.

The introduction of an N-phenethyl group is a common strategy in the design of potent opioid receptor ligands. nih.gov In many classes of opioids, this substitution enhances agonist activity. nih.gov However, in the 3-methyl-3-(m-hydroxyphenyl)piperidine series, the N-phenethyl substituted compound was identified as the most potent antagonist, highlighting that the effect of N-substitution can be scaffold-dependent. nih.gov

The nature of the N-substituent can also be a deciding factor between agonist and antagonist activity. In a series of resolved 3-methyl-3-(m-hydroxyphenyl)piperidines, enantiomers with the same N-substituents displayed strikingly different activities; the (-) enantiomers were pure agonists, while the (+) enantiomers exhibited both agonist and antagonist properties. nih.gov

Interactive Table: Effect of N-Substituents on Opioid Receptor Antagonist Potency in 4-(3-hydroxyphenyl)piperidines.

CompoundN-SubstituentReceptorAntagonist Potency (Ke, nM)
8a Methylµ8.47
δ34.3
κ36.8
8b Phenylpropylµ0.88
δ13.4
κ4.09

Data sourced from studies on N-substituted 4-(3-hydroxyphenyl)piperidines, which share a core structure with this compound and provide insights into the likely effects of these substituents. nih.govacs.org

Importance of Spacer Lengths in N-Substituents

The length of the spacer connecting the nitrogen atom of the piperidine ring to an aryl group in N-aralkyl substituents is a critical parameter influencing the pharmacological profile of this compound derivatives. This spacer, typically a short alkyl chain, dictates the spatial orientation of the terminal aromatic ring relative to the core scaffold, thereby affecting how the molecule interacts with its biological target.

Studies on related phenylpiperidine opioids have consistently shown that an N-phenethyl group, which has a two-carbon spacer, often imparts potent activity. nih.govpainphysicianjournal.com The comparison between N-methyl and N-phenylpropyl substituents in 4-(3-hydroxyphenyl)piperidines, where the latter has a three-carbon spacer, revealed a significant increase in antagonist potency with the longer chain. acs.org This suggests that the increased distance and flexibility afforded by the longer spacer allow the terminal phenyl group to access and interact with a key binding pocket on the receptor that is not accessible to smaller N-alkyl groups.

The length of an alkoxy chain on a substituent can also govern potency, as demonstrated in a series of 2-benzylbenzimidazole 'nitazene' opioids. nih.gov While not a direct N-substituent spacer, this finding underscores the general principle that the length of lipophilic chains within a molecule can significantly impact its interaction with the receptor and, consequently, its biological activity. nih.gov In the context of N-aralkyl derivatives of this compound, an optimal spacer length allows the terminal aryl group to engage in favorable hydrophobic and/or aromatic interactions within the receptor binding site, thereby enhancing affinity and potency.

A linker between the piperidine ring and a phenyl ring has been shown to play a pivotal role in the binding affinity and selectivity of alkyl/phenylalkyl piperidine analogues. nih.gov This principle can be extended to the N-substituent, where the alkyl chain acts as a linker to a terminal phenyl group. The length and conformational flexibility of this linker are therefore crucial design elements in the development of potent and selective this compound-based compounds.

Structure-Based Design Principles for this compound Pharmacophores

The design of novel and effective this compound-based therapeutic agents relies on a deep understanding of their pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological activity. Structure-based design principles leverage this pharmacophoric information to create new molecules with improved properties.

For the this compound scaffold, several key pharmacophoric features can be identified based on SAR studies of related compounds. These typically include:

A basic nitrogen atom: The piperidine nitrogen is usually protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., aspartic acid) in the target receptor. nih.gov

A hydrophobic phenyl group: The 3-phenyl substituent is essential for engaging in hydrophobic and/or aromatic interactions within a corresponding pocket of the receptor. nih.gov

A specific stereochemistry: The spatial arrangement of the 4-methyl and 3-phenyl groups is often critical for optimal receptor fit and activity.

An N-substituent of appropriate size and character: As discussed previously, the N-substituent plays a key role in modulating activity and can provide additional hydrophobic or aromatic interactions. acs.orgnih.gov

Computational techniques such as pharmacophore modeling and molecular docking are invaluable tools in structure-based design. dergipark.org.trmdpi.com By analyzing the structures of known active compounds, a pharmacophore model can be generated that defines the spatial relationships between these key features. dergipark.org.trunina.it This model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophoric requirements. unina.it

Structure-based design also involves the use of the three-dimensional structure of the target protein, if available. nih.gov By docking proposed this compound derivatives into the active site of the receptor, researchers can visualize the binding mode and predict the affinity of the interaction. nih.gov This allows for the rational design of modifications to the lead compound to optimize its interactions with the receptor and enhance its potency and selectivity. drugdesign.org For instance, if a hydrophobic pocket is identified near the N-substituent, the design of analogs with longer or bulkier N-alkyl or N-aralkyl groups would be a logical step to exploit this interaction.

The development of a pharmacophore model for a series of 4-phenylpiperidine (B165713) derivatives has been shown to be helpful for their structural optimization. nih.gov Such models for this compound would similarly guide the design of new analogs with a higher probability of possessing the desired biological activity.

Receptor Binding and Functional Characterization of 4 Methyl 3 Phenylpiperidine Analogs

Opioid Receptor Interactions (μ, δ, κ)

Analogues of 4-methyl-3-phenylpiperidine, specifically N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, have been identified as a significant class of opioid receptor ligands. nih.govnih.gov Their interaction with the three main opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—has been thoroughly investigated to determine their potential as therapeutic agents.

Agonist and Antagonist Profiles

The majority of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogues function as pure opioid receptor antagonists. nih.govacs.org This antagonist activity is a characteristic feature of the scaffold, with the nature of the N-substituent primarily influencing the potency and selectivity of the antagonism rather than conferring agonist properties. nih.govacs.org For instance, both N-methyl and N-phenylpropyl substituted compounds in this series have been shown to be nonselective pure opioid antagonists at the μ, κ, and δ receptors. nih.govsemanticscholar.org

Studies have revealed that the 3-methyl and 4-methyl groups on the piperidine (B6355638) ring are not essential for the pure antagonist activity, as analogues lacking one or both of these groups, such as N-methyl- and N-phenylpropyl-4-(3-hydroxyphenyl)piperidines, also demonstrate pure opioid antagonist profiles. nih.govacs.org However, the presence of both methyl groups tends to increase the antagonist potency. nih.govsemanticscholar.org

A notable exception to the general antagonist profile is 1,4-dimethyl-4-(3-hydroxyphenyl)piperidine (compound 6a), which has been identified as a weak agonist at the δ opioid receptor, while still acting as an antagonist at the μ and κ receptors. nih.govacs.org In contrast, replacing the 4-methyl group with a larger substituent, such as a propyl group, can lead to compounds with mixed agonist and antagonist effects. nih.govacs.org

Binding Affinity Determination (K_i values)

The binding affinity of this compound analogues to opioid receptors is a key determinant of their potency. While direct K_i values from radioligand displacement assays are not always reported, antagonist potency is frequently quantified using K_e values derived from functional assays. The K_e value represents the equilibrium dissociation constant of an antagonist and is a measure of its potency.

N-phenylpropyl analogues consistently demonstrate higher antagonist potency (lower K_e values) than their N-methyl counterparts. nih.govsemanticscholar.org For example, the N-phenylpropyl analogue of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (compound 4b) exhibits potent antagonism with K_e values of 0.88 nM at the μ receptor, 13.4 nM at the δ receptor, and 4.09 nM at the κ receptor. nih.govacs.org In contrast, its N-methyl counterpart (compound 4a) is significantly less potent, with K_e values of 508 nM (μ) and 194 nM (κ), and no antagonist activity at the δ receptor. nih.govacs.org

Similarly, removing both methyl groups from the piperidine ring affects potency. The N-phenylpropyl derivative (compound 8b) showed K_e values of 8.47 nM (μ), 34.3 nM (δ), and 36.8 nM (κ), indicating it is a potent antagonist, though generally less so than the dimethylated version. nih.govacs.org

CompoundN-Substituentμ K_e (nM)δ K_e (nM)κ K_e (nM)
4a (N-methyl-3-methyl-4-(3-hydroxyphenyl)piperazine)Methyl508Inactive194
4b (N-phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperazine)Phenylpropyl0.8813.44.09
5b (N-phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperidine)Phenylpropyl11.9Inactive16.5
8b (N-phenylpropyl-4-(3-hydroxyphenyl)piperidine)Phenylpropyl8.4734.336.8
10b (piperazine JDTic-like analogue)Phenylpropyl49.415462.04
11a (N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine)Phenylpropyl515710.85
11e (3-methylphenoxy analogue of 11a)Phenylpropyl131310.17

Note: K_e values represent antagonist potency as determined by inhibition of agonist-stimulated [³⁵S]GTPγS binding. "Inactive" indicates that the compound caused less than a 4-fold shift in the agonist EC₅₀ at a concentration of 10 μM. Data sourced from multiple studies. nih.govacs.org

In Vitro Functional Efficacy Assays (e.g., [³⁵S]GTPγS binding)

The [³⁵S]GTPγS binding assay is a widely used in vitro functional assay to characterize the efficacy of ligands at G-protein coupled receptors, including opioid receptors. nih.govnih.gov This assay measures the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G-proteins upon receptor activation. Agonists increase [³⁵S]GTPγS binding, while antagonists block the binding stimulated by an agonist. nih.govacs.org

For the this compound series of compounds, this assay has been crucial in confirming their antagonist profiles. nih.govnih.gov Compounds are typically screened for their intrinsic activity (agonist effects) and their ability to inhibit the effects of a known selective agonist for each receptor subtype (e.g., DAMGO for μ, DPDPE for δ, and U69,593 for κ). nih.govacs.org The vast majority of the tested N-substituted 4-(3-hydroxyphenyl)piperidine (B9838) and piperazine analogues show no agonist efficacy in the [³⁵S]GTPγS binding assay. nih.govnih.govacs.org Instead, they produce a concentration-dependent inhibition of agonist-stimulated binding, from which their antagonist potency (K_e value) is calculated. nih.gov

The assay confirmed that compound 6a (1,4-dimethyl-4-(3-hydroxyphenyl)piperidine) is a weak partial agonist at the δ receptor, with an ED₅₀ of 8300 nM and a maximal effect (E_max) that is 64% of the maximal effect of the standard δ agonist DPDPE. nih.govacs.org This demonstrates the utility of the [³⁵S]GTPγS assay in distinguishing between full agonists, partial agonists, and pure antagonists.

Receptor Selectivity Studies of this compound Derivatives

While many of the early 4-(3-hydroxyphenyl)piperidine analogues were found to be nonselective opioid antagonists, subsequent research has focused on developing derivatives with improved selectivity for a specific opioid receptor subtype, particularly the kappa (κ) opioid receptor. nih.govsemanticscholar.orgnih.gov

Selectivity is determined by comparing the binding affinity or antagonist potency (K_e values) of a compound at the different receptor subtypes. For example, an analogue of N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (compound 7b) displayed a 13-fold selectivity for the κ receptor over the μ receptor and a 72-fold selectivity over the δ receptor. nih.gov

More significant advances in selectivity have been achieved with N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogues. acs.org Compound 11a, for instance, was not only a potent κ antagonist (K_e = 0.85 nM) but also demonstrated 60-fold and 671-fold selectivity for the κ receptor relative to the μ and δ receptors, respectively. acs.org Further modification led to the 3-methylphenoxy analogue (11e), which was the most potent κ antagonist identified in its series (K_e = 0.17 nM) and possessed 77-fold and 771-fold selectivity for the κ receptor over the μ and δ receptors, respectively. acs.org These studies highlight how structural modifications to the core 4-phenylpiperidine (B165713)/piperazine scaffold can dramatically alter receptor selectivity.

Interaction with Other Neurotransmitter Receptors and Enzymes

The pharmacological activity of 4-phenylpiperidine derivatives is not limited to the opioid system. These compounds have also been shown to interact with other central nervous system targets, most notably dopamine receptors.

Dopamine Receptor Binding and Stabilization

A series of 4-phenylpiperidine derivatives have been investigated as ligands for the dopamine D2 receptor. nih.gov This research led to the discovery of pridopidine (ACR16), which is characterized as a "dopaminergic stabilizer." nih.govresearchgate.net Unlike typical D2 antagonists, pridopidine binds competitively but with low affinity to D2 receptors (K_i > 1 µM). nih.govresearchgate.net

Sigma Receptor Binding Characteristics

The 4-methylpiperidine scaffold has been identified as a key chemotype for achieving potent binding to the sigma-1 (σ1) receptor. uniba.it Structure-activity relationship (SAR) studies on various N-substituted piperidine analogs have revealed that substituents on the piperidine ring significantly influence binding affinity and selectivity for sigma receptor subtypes, σ1 and σ2.

Research into N-substituted-4-cyano-4-phenylpiperidine analogs showed that substituents in the 4-position of the piperidine ring primarily affect σ1 affinity, with minimal impact on σ2 binding. nih.gov For instance, the N-phenylpropyl analog in this series demonstrated high affinity for both σ1 and σ2 receptors. nih.gov Similarly, studies on phenoxyalkylpiperidines confirmed that a 4-methyl substituent on the piperidine ring confers optimal interaction with the σ1 subtype, with some analogs achieving subnanomolar affinity (Ki values of 0.34–1.49 nM). uniba.it

The affinity of these compounds is also influenced by the nature of the N-substituent. In a series of 4-cyano-4-phenylpiperidines, an N-isobutyl, N-phenylpropyl, or N-benzyl group resulted in good affinity and selectivity for the σ1 receptor. nih.gov The chain length of N-arylalkyl substituents is also critical; a chain of up to three carbons between the nitrogen and the phenyl ring is well-tolerated at the σ1 receptor, but extending it to four carbons leads to a dramatic decrease in affinity. nih.gov Generally, piperidine-based derivatives show a higher affinity for the σ1 receptor compared to analogs with a piperazine ring. unict.it

Table 1: Sigma Receptor Binding Affinities of Selected Piperidine Analogs Data sourced from studies on N-substituted-4-cyano-4-phenylpiperidine and phenoxyalkylpiperidine analogs.

Compound SeriesN-Substituentσ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
4-Cyano-4-phenylpiperidineBenzyl4.877001600
4-Cyano-4-phenylpiperidinePhenylpropyl3.346120
4-Cyano-4-phenylpiperidineIsobutyl111980180
p-Chlorophenoxyethylpiperidine4-Methyl on Piperidine0.34–1.18--
p-Methoxyphenoxyethylpiperidine4-Methyl on Piperidine0.89–1.49--

Histamine Receptor Interactions

Piperidine derivatives have been explored as ligands for histamine receptors, particularly the H3 subtype. The compound 4-(1H-imidazol-4-ylmethyl)piperidine, an analog of this compound, has been identified as a potent and selective histamine H3 receptor agonist. nih.gov Further research has led to the development of novel histamine H3 receptor antagonists based on this 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov

In these series, potent antagonism was achieved by attaching a substituted aniline amide to the piperidine nitrogen via a two-methylene linker. nih.gov These findings highlight the versatility of the substituted piperidine core in designing ligands with specific profiles at histamine receptors.

Kinase Inhibition Profiles (e.g., MAPK, CSF1R)

Analogs containing the piperidine or piperazine moiety have been investigated as kinase inhibitors, targeting pathways crucial in cell signaling and disease, such as the Mitogen-Activated Protein Kinase (MAPK) and Colony-Stimulating Factor 1 Receptor (CSF1R) pathways.

The MCSF-CSF1R interaction activates downstream signaling, including the MAPK pathway, which promotes the proliferation and survival of M2 tumor-associated macrophages (TAMs). nih.govnih.gov Therapeutic strategies have focused on the concurrent inhibition of CSF1R and MAPK signaling to repolarize these M2 macrophages to an anti-tumorigenic M1 phenotype. nih.govnih.gov Small molecule inhibitors targeting CSF1R, some of which are piperidine derivatives, are under investigation for cancer therapy. nih.govnih.gov For example, pexidartinib, an oral tyrosine kinase inhibitor of CSF1R, has undergone broad clinical development. nih.gov

Furthermore, complex benzamide compounds incorporating a piperidine ring, such as 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide, have been developed as highly potent dual inhibitors of ABL and c-KIT kinases. nih.gov These inhibitors function by blocking the kinase-mediated signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Molecular Mechanisms of Receptor Activation and Signal Transduction (Cellular Level)

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Many 4-phenylpiperidine derivatives exert their effects by modulating G-protein coupled receptors (GPCRs), particularly opioid receptors (μ, δ, and κ). nih.gov These receptors are integral in numerous physiological processes. The binding of a ligand to a GPCR, such as a μ-opioid receptor, can trigger a conformational change in the receptor, leading to the activation of intracellular signaling pathways. nih.gov

N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines and their analogs have been identified as opioid receptor antagonists. nih.gov Functional assays, such as those measuring [35S]GTPγS binding, are used to characterize the interaction of these ligands with GPCRs. For example, loperamide, a 4-phenyl piperidine derivative, potently stimulates [35S]GTPγS binding in cells expressing the human μ-opioid receptor, indicating its agonist activity. researchgate.net The activation of GPCRs by such ligands initiates a cascade of intracellular events. nih.gov

Intracellular Events Modulated by this compound Derivatives (e.g., Adenylyl Cyclase Inhibition, Protein Phosphorylation)

The activation of GPCRs by piperidine derivatives leads to the modulation of various intracellular signaling molecules and events. A primary mechanism for many opioid receptor agonists is the inhibition of adenylyl cyclase. nih.gov This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). Inhibition of adenylyl cyclase reduces intracellular cAMP levels, which in turn affects the activity of cAMP-dependent protein kinases. nih.gov

For instance, the 4-phenyl piperidine-based μ-opioid agonist loperamide has been shown to inhibit forskolin-stimulated cAMP accumulation. researchgate.net This reduction in cAMP can lead to a decrease in the phosphorylation of specific target proteins. nih.gov Studies have identified phosphoproteins whose phosphorylation state is directly modulated by opioid-induced inhibition of adenylyl cyclase. nih.gov

Conversely, signaling through receptor tyrosine kinases like CSF1R involves the autophosphorylation of the receptor and subsequent phosphorylation and activation of downstream pathways, including the MAPK pathway. nih.govnih.gov Inhibitors based on piperidine structures can block these phosphorylation events, thereby disrupting the signaling cascade. nih.gov

Functional Selectivity Studies

Functional selectivity, also known as biased agonism, describes the ability of different ligands binding to the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.govfrontiersin.org This concept is particularly relevant for GPCRs like the opioid receptors, which can couple to a variety of intracellular effectors. nih.gov

The development of biased ligands for GPCRs is an area of growing interest, as it may allow for the design of drugs with improved therapeutic profiles and fewer side effects. frontiersin.org For opioid receptors, research aims to separate the G-protein-mediated signaling responsible for analgesia from the β-arrestin pathway, which has been linked to adverse effects. While the concept is well-established for GPCRs, detailed functional selectivity studies specifically for this compound itself are not extensively documented in the provided context. However, the broader class of piperidine-based GPCR ligands is a key area for the application of these principles to develop more selective therapeutics. nih.gov

Computational Studies and Molecular Modeling of 4 Methyl 3 Phenylpiperidine

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding mode and affinity of compounds like 4-methyl-3-phenylpiperidine to their biological targets.

For phenylpiperidine derivatives, a primary area of investigation involves their interaction with opioid receptors, as many compounds in this class exhibit activity at these sites acs.orgnih.gov. Computational modeling suggests that for 4-substituted piperidines, an aromatic moiety at the 4-position can be ideally situated to interact with key residues in the mu-opioid receptor (MOR) active site, such as Asn125, Thr218, and Lys303 nih.gov.

Docking studies on related 4-phenyl piperidine (B6355638) scaffolds have helped to identify a distinct pharmacophore for interaction at the mu receptor. This model typically involves four key moieties:

A protonated amine nitrogen, which engages in an electrostatic interaction with a negatively charged site on the receptor.

A polar functional group capable of hydrogen bonding.

An aromatic ring that participates in lipophilic interactions.

A second aromatic ring that may be involved in an electron transfer interaction researchgate.net.

In the context of this compound, molecular docking simulations would be used to place the molecule into the binding pocket of a target receptor. The software calculates the most stable binding poses and assigns a score based on the predicted binding energy. These simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the phenyl group of the ligand and aromatic residues of the receptor, which are critical for binding and biological activity nih.govalliedacademies.org. For instance, studies on various piperidine derivatives have successfully used tools like Autodock and Biovia Discovery Studio to visualize and analyze these critical ligand-receptor interactions nih.gov.

Conformational Analysis using Computational Chemistry

Conformational analysis aims to determine the stable three-dimensional arrangements (conformations) of a molecule. For a flexible molecule like this compound, its conformation is critical as it dictates how the molecule presents its functional groups for interaction with a receptor.

Computational chemistry is extensively used to explore the conformational landscape of piperidine derivatives nih.govacs.org. The piperidine ring typically adopts a low-energy "chair" conformation. The substituents—in this case, the methyl and phenyl groups—can be positioned in either axial or equatorial positions. Computational studies on related 4-phenyl piperidine compounds have determined that the most stable conformation involves the piperidine ring in a chair form with bulky substituents, such as the phenyl group, occupying an equatorial position to minimize steric hindrance researchgate.net.

For this compound, computational methods like molecular mechanics can be used to calculate the potential energy of various conformations. The analysis would likely show that the lowest energy state is a chair conformation where both the 3-phenyl and 4-methyl groups are in equatorial positions. This arrangement avoids unfavorable 1,3-diaxial interactions that would destabilize the molecule nih.gov. The analysis of the molecule's 3D shape, often using normalized principal moments of inertia (PMI), helps to quantify its three-dimensionality, a key factor in modern drug design which seeks to move away from flat aromatic compounds nih.gov.

Quantum Mechanical Calculations (e.g., DFT for energy landscapes)

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules, offering deep insights that are often unattainable with classical molecular mechanics nih.gov. Density Functional Theory (DFT) is a widely used QM method in drug discovery for modeling electronic structures and reaction mechanisms with a good balance of accuracy and computational cost mdpi.comnih.gov.

For this compound, DFT calculations can be used to determine a variety of properties:

Optimized Molecular Geometry: DFT provides a very precise calculation of bond lengths, bond angles, and dihedral angles for the molecule's lowest energy conformation nih.gov.

Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability nih.govresearchgate.net. A smaller energy gap suggests higher reactivity.

Energy Landscapes: DFT can be used to compute the energy of different molecular conformations or predict the energy barriers for chemical reactions. This allows for the creation of a potential energy surface that maps out the stability of various structures and the pathways between them researchgate.netmdpi.com.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions nih.gov.

A study on the related compound 3-methyl-2,6-diphenyl piperidin-4-one used DFT (specifically the B3LYP functional) to perform structural and spectroscopic analysis, demonstrating the utility of these methods for complex piperidine systems researchgate.net.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For piperidine derivatives, QSAR models are developed to predict activities such as toxicity, inhibitory activity against a specific target, or antiproliferative effects tandfonline.comnih.govmdpi.com.

The general process for building a QSAR model for piperidine derivatives involves several steps:

Data Collection: A dataset of piperidine derivatives with experimentally measured biological activity (e.g., IC50) is compiled nih.gov.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be 2D descriptors (e.g., topological indices) or 3D descriptors (based on the molecule's conformation) that quantify various physicochemical properties nih.govtandfonline.com.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machine), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity tandfonline.comtandfonline.com. Genetic algorithms are often employed to select the most predictive descriptors tandfonline.com.

Validation: The model's robustness and predictive power are rigorously tested using both internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds nih.govnih.gov.

QSAR studies on piperidine derivatives have successfully created models to predict various biological endpoints. For example, models have been developed to predict the toxicity of piperidines against Aedes aegypti and the antiproliferative activity of furan-pyrazole piperidine derivatives against human cancer cell lines tandfonline.comnih.gov. These models provide valuable insights into which structural features are most important for a desired activity, guiding the design of new, more potent, or safer molecules.

Model FocusTarget ActivityStatistical MethodKey Descriptors UsedReference
Furan-pyrazole piperidinesAkt1 inhibition, Antiproliferative (OVCAR-8, HCT116)Genetic Algorithm - Multiple Linear Regression (GA-MLR)3D and 2D autocorrelation descriptors tandfonline.comnih.gov
Piperidine derivativesToxicity against Aedes aegyptiOrdinary Least Squares Multilinear Regression (OLS-MLR), SVM, k-NN2D topological descriptors nih.govtandfonline.com
Piperidine derivativesCardiotoxicity (hERG inhibition)Monte Carlo optimizationHybrid optimal descriptors mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.